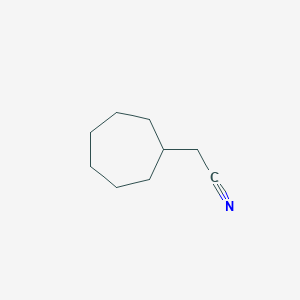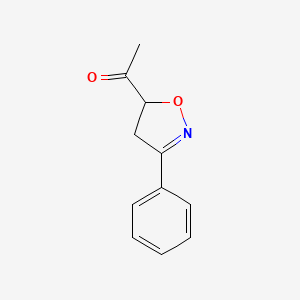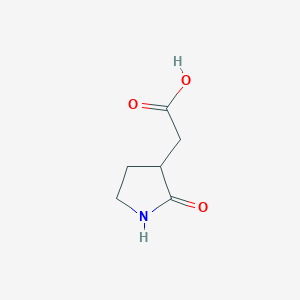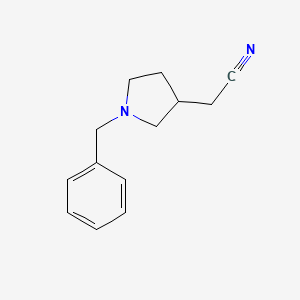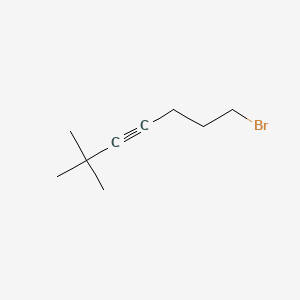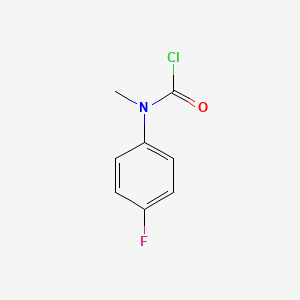
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
描述
N-(4-fluorophenyl)-N-methylcarbamoyl chloride (FMOC-Cl) is a chemical compound used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is a useful building block for organic synthesis due to its high reactivity and stability, and is used in a variety of different applications, including drug discovery, medicinal chemistry, and biochemistry. FMOC-Cl is a colorless, volatile liquid with a pungent odor and is soluble in both organic and aqueous solvents.
科学研究应用
N-(4-fluorophenyl)-N-methylcarbamoyl chloride is used in a variety of scientific research applications. It is used as a reagent in peptide synthesis, as a linker in solid-phase synthesis, and as a coupling agent in the synthesis of peptidomimetics. It is also used in the synthesis of peptide-based drugs, in the synthesis of peptide-based vaccines, and in the synthesis of peptide-based biologics. Additionally, this compound is used in the synthesis of peptide-based imaging agents and in the synthesis of peptide-based biomarkers.
作用机制
The mechanism of action of N-(4-fluorophenyl)-N-methylcarbamoyl chloride is based on its ability to form a covalent bond with the α-amino group of an amino acid. This covalent bond is formed by the reaction of the this compound molecule with the α-amino group of an amino acid, resulting in the formation of a peptide bond. The formation of the peptide bond is facilitated by the presence of a catalyst, such as an acid or base.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application in which it is used. In general, this compound is used to synthesize peptides, peptidomimetics, and other bioactive molecules. These molecules can have a variety of different effects, ranging from modulating the activity of enzymes and receptors to modulating the activity of other proteins and nucleic acids. Additionally, the use of this compound in the synthesis of peptide-based drugs, peptide-based vaccines, and peptide-based biologics can have a wide range of effects on the human body.
实验室实验的优点和局限性
The use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride in laboratory experiments has several advantages. It is a highly reactive and stable compound, which makes it suitable for a variety of different applications. Additionally, it is soluble in both organic and aqueous solvents, which makes it easy to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a volatile liquid with a pungent odor, which can be irritating to some people. Additionally, the reaction of this compound with the α-amino group of an amino acid can produce unwanted byproducts, which can interfere with the desired outcome of the experiment.
未来方向
The use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride for peptide synthesis and other scientific research applications is likely to continue to increase in the future. In addition to its use in the synthesis of peptides and peptidomimetics, this compound can also be used in the synthesis of peptide-based drugs, peptide-based vaccines, peptide-based biologics, peptide-based imaging agents, and peptide-based biomarkers. Additionally, this compound can be used in the synthesis of other bioactive molecules, such as small molecules, nucleic acids, and proteins. Finally, the use of this compound in laboratory experiments is likely to become more widespread in the future, as its reactivity and stability make it a useful building block for organic synthesis.
属性
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDZQWYXALRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
